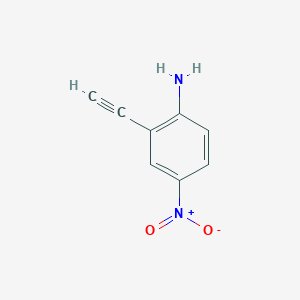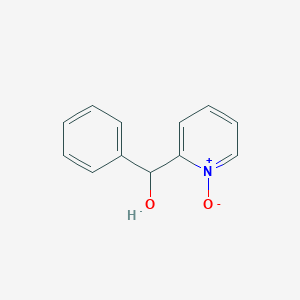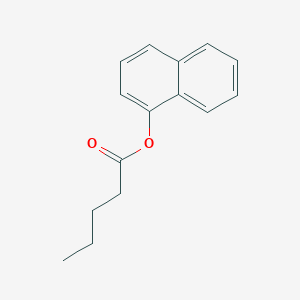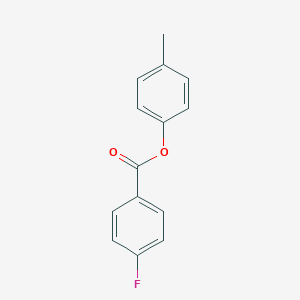
Phenyl 3-phenylpropanoate
Übersicht
Beschreibung
Phenyl 3-phenylpropanoate, also known as Phenylpropionate benzene carboxylic acid, is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. It is a colorless, crystalline solid with a sweet floral odor. Phenyl 3-phenylpropanoate has various applications in scientific research, including its use as a precursor in the synthesis of other compounds, as well as its use in the study of its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Phenyl 3-phenylpropanoate is not well understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemische Und Physiologische Effekte
Phenyl 3-phenylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 3-phenylpropanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and potential applications are well understood. However, there are also some limitations to its use. For example, it may be toxic in high doses, and its effects may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Phenyl 3-phenylpropanoate. One potential area of study is its potential as an anti-inflammatory and analgesic agent. Additionally, its potential antitumor activity and antioxidant properties may also be explored further. Further research may also be conducted to better understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including esters, ketones, and alcohols. Additionally, it has been used in the study of its biochemical and physiological effects, including its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
CAS-Nummer |
726-26-1 |
|---|---|
Produktname |
Phenyl 3-phenylpropanoate |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
phenyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
VIGODTIMSIHKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
Andere CAS-Nummern |
726-26-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

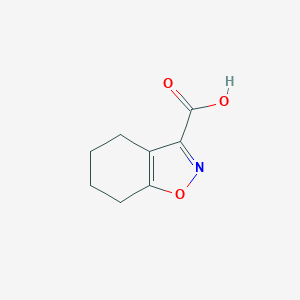
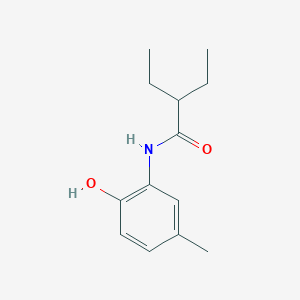
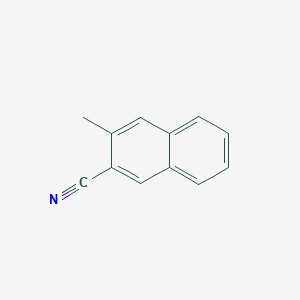
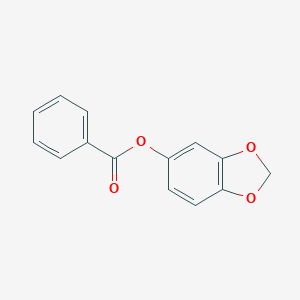
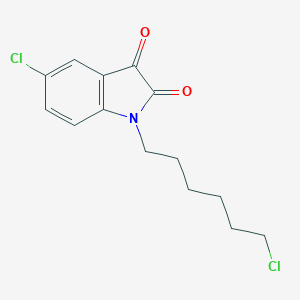
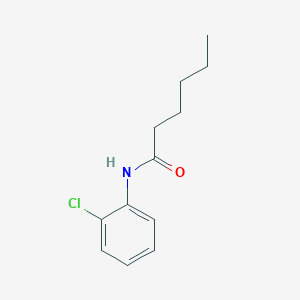
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
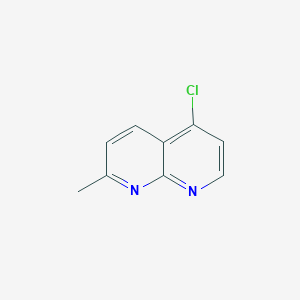
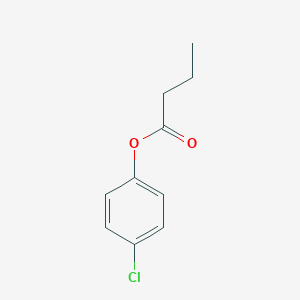
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
